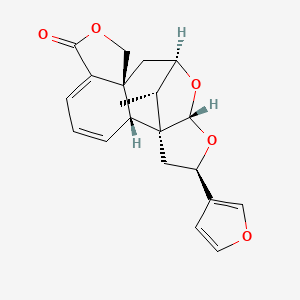
Cellobiosan-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
纤维二糖-13C 是纤维二糖的一种标记衍生物,纤维二糖是一种通过纤维素热解产生的无水糖。 “13C” 标记表明该化合物含有碳-13 同位素,碳-13 同位素常用于核磁共振 (NMR) 光谱和其他分析技术,以研究有机化合物的结构和代谢。
准备方法
合成路线和反应条件
纤维二糖-13C 通常通过富含碳-13 同位素的纤维素热解合成。 该过程涉及在无氧条件下加热纤维素,导致聚合物分解成更小的无水糖,包括纤维二糖。 反应条件,如温度和加热速率,经过仔细控制以优化纤维二糖-13C 的产率。
工业生产方法
纤维二糖-13C 的工业生产遵循类似的原理,但规模更大。 纤维素原料首先富含碳-13,通常是在纤维素生产植物生长过程中使用碳-13 标记的葡萄糖。 然后在大型反应器中对富含碳-13 的纤维素进行热解,所得的纤维二糖-13C 通过各种分离技术(如色谱)进行纯化。
化学反应分析
反应类型
纤维二糖-13C 经历几种类型的化学反应,包括:
氧化: 纤维二糖-13C 可以被氧化生成各种羧酸。
还原: 还原反应可以将纤维二糖-13C 转化为醇。
取代: 取代反应可以在纤维二糖-13C 分子中引入不同的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。 反应通常在受控温度下在水溶液中进行。
还原: 使用硼氢化钠和氢化锂铝等还原剂,通常在乙醇或四氢呋喃等有机溶剂中进行。
取代: 在特定条件下使用各种试剂,包括卤素和烷基化剂,以实现所需的取代。
主要产物
氧化: 羧酸和醛。
还原: 醇和烷烃。
取代: 纤维二糖-13C 的卤代和烷基化衍生物。
科学研究应用
纤维二糖-13C 在科学研究中有着广泛的应用:
化学: 作为 NMR 光谱中的示踪剂,用于研究复杂分子的结构和动力学。
生物学: 用于代谢研究,以追踪生物体中碳水化合物代谢的途径。
医学: 用于开发诊断工具和治疗剂,特别是在代谢紊乱的研究中。
工业: 应用于生物燃料和生物塑料的生产,有助于了解生物质的转化过程。
作用机制
纤维二糖-13C 的作用机制涉及它被整合到代谢途径中,在这些途径中它充当各种酶的底物。 碳-13 标记使研究人员能够跟踪分子穿过不同的生化过程,从而深入了解所涉及的分子靶点和途径。 例如,在微生物代谢中,纤维二糖-13C 被特定酶分解,并且标记的碳原子可以通过代谢网络进行追踪,以研究系统中碳的流动。
相似化合物的比较
类似化合物
左旋葡萄糖酐: 另一种通过纤维素热解产生的无水糖,通常与纤维二糖-13C 在类似的应用中使用。
纤维二糖: 一种源自纤维素的二糖,用于各种生化研究。
葡萄糖-13C: 葡萄糖的一种标记形式,用于代谢研究。
独特性
纤维二糖-13C 的独特性在于其特定的结构和碳-13 同位素的存在。 这使得它在 NMR 光谱和其他分析技术中特别有价值,在这些技术中,标记的碳原子提供有关分子结构和动力学的详细信息。 此外,它通过纤维素热解生产,使其成为研究生物质转化过程的有效模型化合物。
属性
分子式 |
C12H20O10 |
|---|---|
分子量 |
325.27 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)(213C)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12+/m1/s1/i12+1 |
InChI 键 |
LTYZUJSCZCPGHH-WDQZVOSTSA-N |
手性 SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[13C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
规范 SMILES |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)
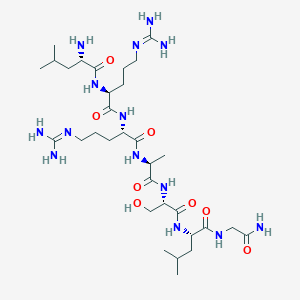
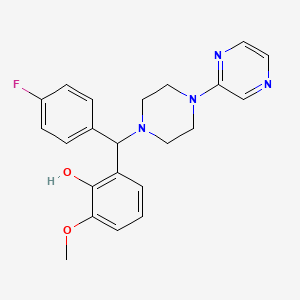
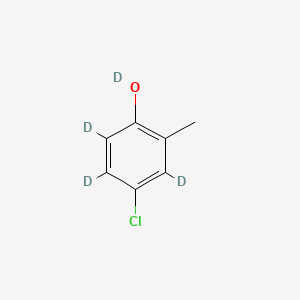
![5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)
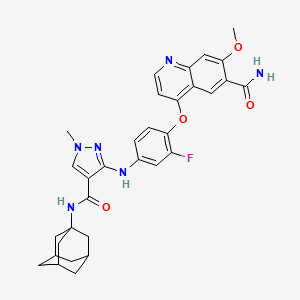

![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)
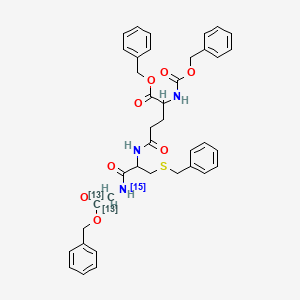

![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)
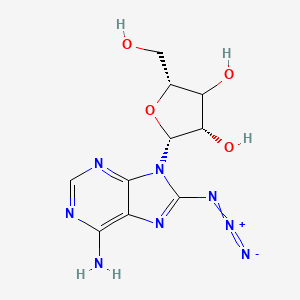
![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)
